2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been performed via the reaction of salicylaldehyde with substituted acrylonitriles . The formation of the heterocyclic ring system proceeds probably through the forming adduct and oxetane. The latter is converted into alkene with cyclohexanone elimination followed by the intramolecular cyclization into 2-iminobenzopyran. Further a nucleophilic addition occurs of morpholine to the nitrile group and the formation of derivative, which reacts with salicylaldehyde to give a tricyclic system .Molecular Structure Analysis
The structure of similar compounds has been confirmed by methods such as X-ray analysis . The symmetrically independent part of the unit cell contains two molecules. They differ by the 4H-pyran ring conformation and the orientation of the morpholine moiety relative to the tricyclic fragment .Chemical Reactions Analysis
The reaction of certain phenols with N - (4,4-diethoxybutyl)pyrimidin-2-amine has been studied . The reaction proceeds apparently similar to the method used in the synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 2-Morpholin-4-yl-pyrimidin-4-ol has a density of 1.3±0.1 g/cm3, boiling point of 404.0±55.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C .Mécanisme D'action
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
The compound acts as a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It interacts with the LRRK2 kinase, inhibiting its activity. This inhibition is believed to be beneficial in the treatment of PD, particularly in cases where the LRRK2 mutation is present .
Biochemical Pathways
It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is described as abrain penetrant , suggesting that it is able to cross the blood-brain barrier, an important characteristic for drugs intended to treat neurological disorders like PD.
Result of Action
The inhibition of LRRK2 kinase activity by this compound could lead to a decrease in the pathological effects associated with PD, particularly in cases where the LRRK2 G2019S mutation is present . .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c22-14-16-13-17-15-30-10-2-18(17)24-20(16)27-4-6-28(7-5-27)21-23-3-1-19(25-21)26-8-11-29-12-9-26/h1,3,13H,2,4-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZNYJPJKIRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.